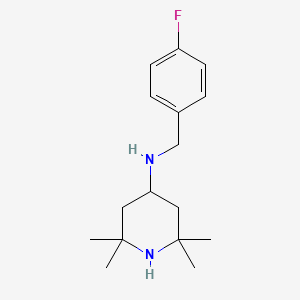

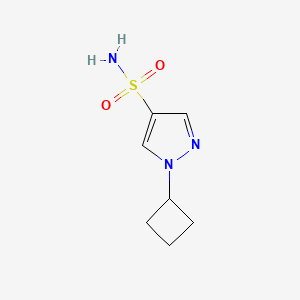

![molecular formula C17H15N3O5S B2827729 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide CAS No. 896350-81-5](/img/structure/B2827729.png)

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide” is a complex organic molecule that contains several functional groups. It has a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a methoxyphenyl group and a methylsulfonylbenzamide group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Wissenschaftliche Forschungsanwendungen

Pharmacological Evaluation

Research on similar compounds to N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide has demonstrated their potential as potent and selective antagonists in various pharmacological settings. For example, derivatives of 1,3,4-oxadiazole have been evaluated for their receptor binding profiles, showing significant affinity and selectivity towards certain receptor subtypes, leading to pronounced pharmacological effects in vitro and in vivo. Such studies contribute to the SAR (structure-activity relationship) understanding of these compounds as selective and potent receptor antagonists (Liao et al., 2000).

Antimicrobial and Antitumor Activity

The antimicrobial and antitumor activities of 1,3,4-oxadiazole derivatives have been extensively explored. Compounds incorporating this moiety have shown significant potential in inhibiting tumor growth and bacterial proliferation. Docking studies against various biological targets, coupled with in vitro assessments of toxicity, tumor inhibition, and antimicrobial efficacy, highlight the therapeutic potential of these derivatives in treating microbial diseases and cancer (Faheem, 2018).

Chemical Synthesis and Characterization

The synthesis and structural characterization of 1,3,4-oxadiazole derivatives form a crucial area of research, providing insights into the molecular properties that underpin their biological activities. Studies detail the synthesis routes of various 1,3,4-oxadiazole-containing compounds, their characterization by analytical techniques, and the investigation of their chemical behavior, including interactions with metals and biological molecules (Tomi et al., 2010).

Corrosion Inhibition

The application of 1,3,4-oxadiazole derivatives extends beyond the pharmaceutical domain into materials science, where their role as corrosion inhibitors for metals in acidic media has been documented. These studies offer valuable insights into the mechanisms of corrosion inhibition, the relationship between chemical structure and inhibitory efficiency, and the potential for these compounds to protect industrial materials from corrosive damage (Bouklah et al., 2006).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-24-13-7-3-12(4-8-13)16-19-20-17(25-16)18-15(21)11-5-9-14(10-6-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMXBHZBOVWWLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide](/img/structure/B2827653.png)

![(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2827654.png)

![[5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol](/img/structure/B2827655.png)

![N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2827658.png)

![3-[(2S,4S,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-Dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2827659.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2827664.png)

![2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide](/img/structure/B2827666.png)

![4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2827668.png)